4-Bromo-1,2-diiodobenzene
Overview
Description
4-Bromo-1,2-diiodobenzene, also known as 4-BDB, is an organobromo compound that is used in a variety of scientific research applications. It is an important building block for synthetic organic chemistry and can be used to synthesize a wide range of compounds. 4-BDB is a halogenated aromatic compound, which means it contains both bromine and iodine atoms. It is a colorless solid with a melting point of 115°C and a boiling point of 246°C. It is soluble in organic solvents such as acetone, ethanol, and chloroform.
Scientific Research Applications
Synthesis of Derivatives
4-Bromo-1,2-diiodobenzene is used as an intermediate in the synthesis of various organic derivatives. For instance, 1,2-dibromo-4-iodobenzene, a derivative of 4-Bromo-1,2-diiodobenzene, is used in organic transformations, particularly those involving the formation of benzyne intermediates. Such derivatives are synthesized through processes like regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Structural and Spectroscopic Studies
The structural characteristics of derivatives, such as dibromobenzenes (including 1,2-Br2C6H4 which is structurally similar to 4-Bromo-1,2-diiodobenzene), have been extensively studied using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2). These studies reveal insights into the distortion of the benzene ring due to the substitution of highly electronegative atoms like bromine and iodine. Additionally, spectroscopic investigations like UV-vis spectra are conducted to understand the electronic properties of these compounds (Wang, Hsu, Huang, & Lo, 2013).
Applications in Battery Technology
4-Bromo-1,2-diiodobenzene derivatives have been studied for their potential use in lithium-ion batteries. For example, 4-bromo-2-fluoromethoxybenzene, a derivative, serves as a bi-functional electrolyte additive, enhancing the thermal stability of lithium-ion batteries and providing overcharge protection (Zhang, 2014).
Pharmaceutical and Chemical Synthesis
4-Bromo-1,2-diiodobenzene and its derivatives are used as intermediates in the synthesis of pharmaceutical agents, organic dyes, and organic electroluminescent materials. The synthesis process often involves bromination and nitration steps, leading to high-purity products useful in various industrial applications (Xuan et al., 2010).
Chemical Research and Catalysis
Compounds derived from 4-Bromo-1,2-diiodobenzene are used in chemical research for developing new reactions and catalysis methods. For instance, CuI-catalyzed domino processes utilize 1-bromo-2-iodobenzenes (related to 4-Bromo-1,2-diiodobenzene) for synthesizing benzofurans, showcasing the versatility of these compounds in organic synthesis (Lu, Wang, Zhang, & Ma, 2007)
properties
IUPAC Name |
4-bromo-1,2-diiodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrI2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZSCXJJBDSVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrI2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631101 | |
Record name | 4-Bromo-1,2-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-diiodobenzene | |
CAS RN |
21521-54-0 | |
Record name | 4-Bromo-1,2-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1,2-diiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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